molecular formula C8H10N2O2 B107148 (R)-2-amino-2-(4-hydroxyphenyl)acetamide CAS No. 54397-23-8

(R)-2-amino-2-(4-hydroxyphenyl)acetamide

Cat. No. B107148
CAS RN: 54397-23-8
M. Wt: 166.18 g/mol
InChI Key: WQFROZWIRZWMFE-SSDOTTSWSA-N
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Description

“®-2-amino-2-(4-hydroxyphenyl)acetamide” is a member of acetamides . It is a natural product found in Moringa oleifera, Cytophaga, and Bongardia chrysogonum . The systematic IUPAC name is N-(4-hydroxyphenyl)acetamide .


Molecular Structure Analysis

The molecular formula of “®-2-amino-2-(4-hydroxyphenyl)acetamide” is C8H9NO2 . The molecular weight is 151.16 g/mol . The IUPAC name is 2-(4-hydroxyphenyl)acetamide . The InChI is InChI=1S/C8H9NO2/c9-8(11)5-6-1-3-7(10)4-2-6/h1-4,10H,5H2,(H2,9,11) . The Canonical SMILES is C1=CC(=CC=C1CC(=O)N)O .

Scientific Research Applications

Pharmaceutical Applications

Paracetamol is a target molecule for many industries that produce chemicals for pharmaceutical applications . It is the main ingredient in numerous cold and flu medications .

Sustainable Synthesis

The industrial processes to produce paracetamol often use multistep procedures with low overall yield and/or severe drawbacks and problems in terms of sustainability . Researchers are exploring more sustainable methods of synthesis .

Reductive Carbonylation

A one-pot synthesis based on the reductive carbonylation of nitrobenzene catalyzed by Pd(II)-complexes has been proposed . This reaction usually leads to a mixture of different products, but the selectivity towards the possible products strongly depends on the ligands on the Pd(II)-catalyst and the nature of the solvent .

Homogeneous Catalysis

The synthesis of paracetamol has been achieved using homogeneous catalysis . This involves the use of a catalyst in the same phase as the reactants, which can offer advantages in terms of selectivity and efficiency .

Palladium Catalyst

The use of a palladium catalyst, specifically the [PdCl2(dppb)] complex, has been found to lead to the production of paracetamol in one pot when the reaction was carried out in dilute acetic acid as a solvent .

High Selectivity Synthesis

Under optimized reaction conditions, it was possible to produce paracetamol with an 85 mol % of selectivity in approximately 5 hours . This represents a significant improvement in terms of both yield and time efficiency .

Mechanism of Action

The mechanism of action of “®-2-amino-2-(4-hydroxyphenyl)acetamide” is not fully known . It is known to produce a mild analgesic effect, similar in degree to that of aspirin . It also acts as an antipyretic .

properties

IUPAC Name

(2R)-2-amino-2-(4-hydroxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-7(8(10)12)5-1-3-6(11)4-2-5/h1-4,7,11H,9H2,(H2,10,12)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQFROZWIRZWMFE-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](C(=O)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90431127
Record name (R)-2-amino-2-(4-hydroxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-amino-2-(4-hydroxyphenyl)acetamide

CAS RN

54397-23-8
Record name (R)-2-amino-2-(4-hydroxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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